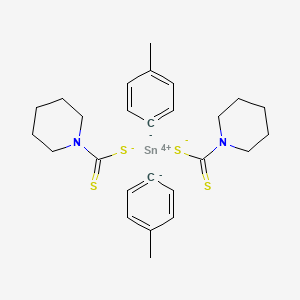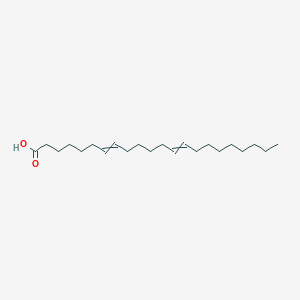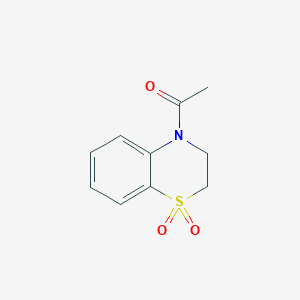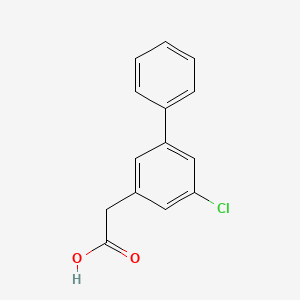
N,N'-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1'-biphenyl)-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is a complex organic compound that features multiple aromatic rings and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Formation of Pyridine Units: Pyridine rings can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of amide bonds, which can be achieved through the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can occur on the biphenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) for amide reduction.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used as a probe to study biological processes.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Polymer Science: Used in the synthesis of polymers with unique characteristics.
作用機序
The mechanism of action of “N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
類似化合物との比較
Similar Compounds
N,N’-Bis(4-pyridyl)-1,2-ethanediamine: Similar structure but lacks the biphenyl units.
1,2-Bis(4-pyridyl)ethane: Similar pyridine units but lacks the amide functionality.
4,4’-Bipyridine: Contains pyridine units but lacks the ethane linkage and amide groups.
Uniqueness
“N,N’-(1,2-Di-4-pyridinyl-1,2-ethanediyl)bis-(1,1’-biphenyl)-4-carboxamide” is unique due to its combination of biphenyl, pyridine, and amide functionalities, which confer specific chemical and physical properties that are valuable in various applications.
特性
CAS番号 |
77502-39-7 |
|---|---|
分子式 |
C38H30N4O2 |
分子量 |
574.7 g/mol |
IUPAC名 |
4-phenyl-N-[2-[(4-phenylbenzoyl)amino]-1,2-dipyridin-4-ylethyl]benzamide |
InChI |
InChI=1S/C38H30N4O2/c43-37(33-15-11-29(12-16-33)27-7-3-1-4-8-27)41-35(31-19-23-39-24-20-31)36(32-21-25-40-26-22-32)42-38(44)34-17-13-30(14-18-34)28-9-5-2-6-10-28/h1-26,35-36H,(H,41,43)(H,42,44) |
InChIキー |
ZEVAFYIAQBHUJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=NC=C3)C(C4=CC=NC=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)

![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)






![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)



